3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

Catalog No.
S3351053
CAS No.
3614-50-4
M.F
C16H15N
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

CAS Number

3614-50-4

Product Name

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

IUPAC Name

3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C16H15N/c1-12-15-7-3-2-5-13(15)8-9-16(12)14-6-4-10-17-11-14/h2-7,10-11H,8-9H2,1H3

InChI Key

WBEMJRFRGOAAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2=CC=CC=C12)C3=CN=CC=C3

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound characterized by its unique structure, which combines a pyridine ring with a 3,4-dihydronaphthalene moiety. Its chemical formula is C15H15N, and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound exhibits interesting physical and chemical properties due to the presence of both aromatic and aliphatic components within its structure.

The reactivity of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is influenced by the functional groups present. Typical reactions include:

  • Electrophilic Aromatic Substitution: The pyridine nitrogen can participate in electrophilic substitution reactions, although the presence of the naphthalene unit can also affect the selectivity and reactivity.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the pyridine nitrogen or at positions on the naphthalene ring, depending on the reaction conditions and substituents.
  • Reduction Reactions: The naphthalene part can be reduced to yield various derivatives, which may have altered biological activities or properties.

Research indicates that compounds related to 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine exhibit significant biological activities. These may include:

  • Anticancer Properties: Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory activity, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects: The structural features of this compound may contribute to neuroprotective activities, although further studies are necessary to elucidate these mechanisms.

Several synthesis methods have been documented for creating 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine:

  • Pyridine Ring Formation: A common approach involves the cyclization of a suitable precursor that contains both the naphthalene and pyridine functionalities. This can be achieved through condensation reactions.
  • Friedel-Crafts Reactions: Utilizing Friedel-Crafts acylation or alkylation methods can facilitate the introduction of the naphthalene moiety onto a pyridine backbone.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including oxidation and reduction processes to construct the desired structure selectively .

The unique properties of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine lend it to various applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development in oncology and inflammation management.
  • Material Science: The compound's structural characteristics may be exploited in designing new materials with specific electronic or optical properties.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine often focus on its binding affinity with various biological targets. These studies reveal that:

  • The compound can interact with specific receptors or enzymes, influencing their activity.
  • Molecular docking studies suggest potential binding sites based on its structural conformation .

Several compounds share structural similarities with 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine. Notable examples include:

Compound NameStructure TypeUnique Features
3-(1-Methyl-naphthalen-2-yl)pyridineNaphthalene derivativeLacks dihydrogen saturation; different reactivity
1-Methylpyrrolidinyl-naphthalenePyrrolidine derivativeExhibits different biological activity profile
4-MethylpyridineSimple pyridine derivativeLess complex; primarily aromatic

Uniqueness

The uniqueness of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine lies in its combination of a saturated naphthalene unit with a pyridine ring, which provides distinct chemical reactivity and biological activity not found in simpler derivatives. This makes it particularly interesting for further research and development in pharmacological contexts.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

221.120449483 g/mol

Monoisotopic Mass

221.120449483 g/mol

Heavy Atom Count

17

UNII

ZPB349KCU5

Wikipedia

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

Dates

Modify: 2023-07-26

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